Cas no 1001054-22-3 (4-(4-Methoxycarbonylphenyl)-2-methylphenol)

4-(4-Methoxycarbonylphenyl)-2-methylphenol is a phenolic compound featuring a methoxycarbonylphenyl substituent, which enhances its reactivity and utility in organic synthesis. Its molecular structure combines a hydroxyl group with a methyl-substituted aromatic ring, making it a versatile intermediate for pharmaceuticals, agrochemicals, and specialty polymers. The methoxycarbonyl group improves solubility in organic solvents, facilitating further functionalization. This compound is particularly valued for its stability under standard conditions and its ability to participate in coupling reactions, esterifications, and other transformations. Its well-defined structure ensures consistent performance in synthetic applications, making it a reliable choice for research and industrial processes requiring precise chemical modifications.
4-(4-Methoxycarbonylphenyl)-2-methylphenol structure
1001054-22-3 structure
Product name:4-(4-Methoxycarbonylphenyl)-2-methylphenol
CAS No:1001054-22-3
MF:C15H14O3
MW:242.269864559174
MDL:MFCD18313322
CID:2622846
PubChem ID:22648865

4-(4-Methoxycarbonylphenyl)-2-methylphenol Chemical and Physical Properties

Names and Identifiers

    • MFCD18313322
    • methyl 4'-hydroxy-3'-methyl-[1,1'-biphenyl]-4-carboxylate
    • 1001054-22-3
    • 4-(4-METHOXYCARBONYLPHENYL)-2-METHYLPHENOL
    • 4-(4-Methoxycarbonylphenyl)-2-methylphenol, 95%
    • SCHEMBL498118
    • DTXSID20627339
    • Methyl 4'-hydroxy-3'-methyl[1,1'-biphenyl]-4-carboxylate
    • JGNBKQHCVAPTTM-UHFFFAOYSA-N
    • 4-(4-Methoxycarbonylphenyl)-2-methylphenol
    • MDL: MFCD18313322
    • Inchi: InChI=1S/C15H14O3/c1-10-9-13(7-8-14(10)16)11-3-5-12(6-4-11)15(17)18-2/h3-9,16H,1-2H3
    • InChI Key: JGNBKQHCVAPTTM-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 242.094294g/mol
  • Monoisotopic Mass: 242.094294g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5Ų
  • XLogP3: 3.4
  • Molecular Weight: 242.27g/mol

4-(4-Methoxycarbonylphenyl)-2-methylphenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB319334-5g
4-(4-Methoxycarbonylphenyl)-2-methylphenol, 95%; .
1001054-22-3 95%
5g
€1159.00 2025-03-19
abcr
AB319334-5 g
4-(4-Methoxycarbonylphenyl)-2-methylphenol, 95%; .
1001054-22-3 95%
5g
€1159.00 2023-04-26

Additional information on 4-(4-Methoxycarbonylphenyl)-2-methylphenol

4-(4-Methoxycarbonylphenyl)-2-methylphenol: A Comprehensive Overview

The compound with CAS No. 1001054-22-3, commonly referred to as 4-(4-Methoxycarbonylphenyl)-2-methylphenol, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a phenolic group with a methoxycarbonyl-substituted aromatic ring. The long-tail keywords such as "methoxycarbonylphenyl," "methylphenol," and "aromatic substitution" are central to understanding its properties and applications.

Recent studies have highlighted the potential of 4-(4-Methoxycarbonylphenyl)-2-methylphenol in various applications, particularly in the development of advanced materials and pharmaceuticals. Its structure allows for versatile reactivity, making it a valuable precursor in organic synthesis. Researchers have explored its ability to undergo nucleophilic aromatic substitution, which is a critical reaction in the synthesis of complex molecules. This property has been leveraged in the creation of novel materials with tailored electronic and optical properties.

In terms of chemical synthesis, 4-(4-Methoxycarbonylphenyl)-2-methylphenol is often synthesized through a multi-step process involving Friedel-Crafts alkylation and subsequent functionalization. The introduction of the methoxycarbonyl group at the para position of the phenyl ring is achieved through esterification reactions, which are well-documented in organic chemistry literature. The methyl group substitution at the ortho position of the phenol ring introduces steric effects that influence the compound's reactivity and solubility properties.

The compound's solubility characteristics are another area of interest. Studies have shown that 4-(4-Methoxycarbonylphenyl)-2-methylphenol exhibits moderate solubility in polar solvents such as water and ethanol, while being less soluble in non-polar solvents like hexane. This behavior is attributed to the balance between hydrophilic and hydrophobic groups in its structure. Such properties make it suitable for applications in drug delivery systems, where controlled release mechanisms are critical.

One of the most promising areas of research involving this compound is its application in nanotechnology. Scientists have investigated its potential as a building block for self-assembling monolayers and nanostructured materials. The phenolic group provides sites for hydrogen bonding, while the aromatic rings contribute to π-π interactions, making it an ideal candidate for constructing supramolecular assemblies. These assemblies have potential applications in sensors, catalysis, and energy storage devices.

Moreover, 4-(4-Methoxycarbonylphenyl)-2-methylphenol has been explored for its biological activity. Initial assays indicate that it may possess antioxidant properties due to the presence of phenolic hydroxyl groups. These findings suggest potential applications in the development of natural antioxidants for food preservation or skincare products. However, further studies are required to fully understand its bioavailability and efficacy.

In conclusion, 4-(4-Methoxycarbonylphenyl)-2-methylphenol (CAS No. 1001054-22-3) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure enables diverse chemical reactivity, making it a valuable tool in organic synthesis and materials science. As research continues to uncover new properties and functionalities, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:1001054-22-3)
A1096469
Purity:99%
Quantity:5g
Price ($):687.0